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Compound of Interest

Compound Name: (Rac)-SAR131675

Cat. No.: B1146024

For Researchers, Scientists, and Drug Development Professionals

The preclinical development of (Rac)-SAR131675, a potent and selective VEGFR-3 tyrosine
kinase inhibitor, has been a subject of interest for researchers in oncology and other fields.
While the compound showed promising efficacy in various preclinical models, its progression to
clinical trials was halted. The precise reasons for the termination of its preclinical development
have not been extensively detailed in peer-reviewed publications. However, one commercial
supplier has noted that the development was ceased due to "adverse metabolic effects"[1].

This technical support center provides a comprehensive overview of the available preclinical
data for (Rac)-SAR131675, along with troubleshooting guides and frequently asked questions
to assist researchers working with this compound or similar VEGFR-3 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (Rac)-SAR131675?

Al: (Rac)-SAR131675 is a potent and selective ATP-competitive inhibitor of the Vascular
Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase[2][3]. It inhibits VEGFR-3
autophosphorylation and the proliferation of primary human lymphatic cells induced by the
VEGFR-3 ligands, VEGF-C and VEGF-D[2]. While highly selective for VEGFR-3, it does exhibit
moderate activity against VEGFR-2[2].

Q2: Why was the preclinical development of (Rac)-SAR131675 terminated?
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A2: The definitive reason for the termination of (Rac)-SAR131675's preclinical development
has not been officially published by Sanofi in scientific literature. However, a commercial
vendor, MedchemExpress, states that its development was terminated due to "adverse
metabolic effects"[1]. This suggests that potential off-target metabolic liabilities may have been
identified during safety and toxicology studies. Researchers should consider this potential for
metabolic disruption in their experimental designs.

Q3: My in vivo experiments with a similar VEGFR-3 inhibitor are showing unexpected toxicity.
What could be the cause?

A3: While (Rac)-SAR131675 was reported to be well-tolerated in several mouse models[2],
unexpected toxicity with VEGFR-3 inhibitors could arise from several factors. Firstly, consider
the possibility of off-target effects. Although SAR131675 was highly selective, even moderate
inhibition of other kinases, like VEGFR-2, could contribute to toxicity[2]. Secondly, the genetic
background of your animal model may influence its response to the inhibitor. Finally, "adverse
metabolic effects," as suggested for SAR131675, could manifest as various toxicities, so
monitoring metabolic parameters in your studies is advisable[1].

Q4: | am not observing the expected anti-tumor efficacy in my cancer model. What are some
potential reasons?

A4: The efficacy of a VEGFR-3 inhibitor can be context-dependent. Consider the following:

» VEGFR-3 expression: Confirm that your tumor model expresses VEGFR-3 on tumor cells,
lymphatic endothelial cells, or tumor-associated macrophages (TAMS), as these are key
targets of SAR131675[2].

e Tumor microenvironment: The composition of the tumor microenvironment is crucial.
SAR131675 has been shown to reduce the infiltration of immunosuppressive myeloid-
derived suppressor cells (MDSCs) and TAMsJ[4]. If your model lacks a significant population
of these cells, the therapeutic effect may be diminished.

e Redundant signaling pathways: Tumors can develop resistance to targeted therapies by
activating alternative signaling pathways[5][6]. Investigate if pathways like FGF-FGFR are
compensating for the inhibition of VEGFR-3 signaling[7].
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Quantitative Data Summary

Target Assay Type IC50 (nmollL) Reference
rh-VEGFR-3-TK Kinase Activity 23 [1]
Autophosphorylation
VEGFR-3 PROSPRONY 45 [2]
(HEK cells)

VEGFC-induced
Lymphatic Cell Cell-based ~20 [2]
Proliferation

VEGFD-induced
Lymphatic Cell Cell-based ~20 [2]
Proliferation

rh-VEGFR-2-TK Kinase Activity 235 [3]
Autophosphorylation

VEGFR-2 pRosphory ~280 [3]
(HEK cells)

rh-VEGFR-1-TK Kinase Activity >3000 [3]
Autophosphorylation

VEGFR-1 PROSPROTY ~1000 [3]
(HEK cells)

In Vivo Anti-Tumor Efficacy of (Rac)-SAR131675
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Tumor ] %
Dosing Outcome . P-value Reference
Model Reduction
4T1
100 Tumor
Mammary 50% <0.001 [2]
) mg/kg/day Volume
Carcinoma
RIP1.Tag2
Pancreatic ] ]
~ 100 Angiogenic
Neuroendocri 42% <0.001 [3]
mg/kg/day Islets
ne Tumor
(Prevention)
RIP1.Tag2
Pancreatic
~ 100 Tumor
Neuroendocri 62% <0.05 [3]
mg/kg/day Burden
ne Tumor

(Intervention)

Colorectal o
) N Tumor Significant N

Cancer Liver Not Specified ] Not Specified  [8]
_ Burden Reduction

Metastasis

Experimental Protocols
VEGFR-3 Kinase Activity Assay

This protocol is based on the methodology described for assessing the in vitro kinase activity of
(Rac)-SAR131675.

e Reagents and Materials:

[e]

Recombinant human VEGFR-3 tyrosine kinase (rh-VEGFR-3-TK)

o ATP

[¢]

Poly(Glu, Tyr) 4:1 (pGT) substrate

[¢]

(Rac)-SAR131675 at various concentrations
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Assay buffer (e.g., Tris-HCI, MgCI2, MnClI2, DTT)

ELISA plate coated with pGT

Anti-phosphotyrosine antibody conjugated to HRP

TMB substrate

Stop solution (e.g., H2S04)

Plate reader

Procedure:

10.

11.

12.

. Coat ELISA plates with pGT substrate and incubate overnight at 4°C.

. Wash the plates with a suitable wash buffer.

. Prepare a reaction mixture containing rh-VEGFR-3-TK, assay buffer, and varying

concentrations of (Rac)-SAR131675.

. Initiate the kinase reaction by adding ATP to the reaction mixture in the ELISA plate wells.

. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

. Stop the reaction by washing the plate.

. Add the anti-phosphotyrosine-HRP antibody and incubate.

. Wash the plate to remove unbound antibody.

. Add TMB substrate and incubate until color develops.

Add the stop solution.

Read the absorbance at the appropriate wavelength using a plate reader.

Calculate the IC50 value by plotting the percentage of inhibition against the log
concentration of (Rac)-SAR131675.
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In Vivo Tumor Growth and Metastasis Model (4T1
Mammary Carcinoma)

This protocol is a generalized representation of the in vivo studies conducted with (Rac)-
SAR131675.

e Animal Model:
o Female BALB/c mice
e Cell Line:
o 4T1 murine mammary carcinoma cells
e Procedure:
1. Orthotopically implant 4T1 cells into the mammary fat pads of the mice.
2. Allow tumors to establish for a set period (e.g., 5 days).
3. Randomize mice into control and treatment groups.

4. Prepare (Rac)-SAR131675 in a suitable vehicle (e.g., 0.5% methylcellulose/0.5% Tween
80).

5. Administer (Rac)-SAR131675 or vehicle orally once daily at the desired dose (e.g., 30 or
100 mg/kg).

6. Monitor tumor volume regularly using calipers.

7. At the end of the study, sacrifice the mice and excise the primary tumors for analysis (e.g.,
weighing, immunohistochemistry for VEGFR-3, F4/80 for macrophages).

8. Examine lungs for metastatic nodules. The number of metastases can be counted at the
lung surface.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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